2-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Structurally, it features a 1,3,4-thiadiazole ring substituted at position 5 with a 2,4,6-trimethylphenyl group and at position 2 with a 2-chlorobenzamide moiety.
Properties
IUPAC Name |
2-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c1-10-8-11(2)15(12(3)9-10)17-21-22-18(24-17)20-16(23)13-6-4-5-7-14(13)19/h4-9H,1-3H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSNNTJSEPJERP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “2-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide” are currently unknown. This compound is a derivative of benzamide, which is widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents. .
Mode of Action
Benzamides, in general, can interact with various biological targets depending on their specific structure. The presence of the 2-chloro, 1,3,4-thiadiazol-2-yl, and 2,4,6-trimethylphenyl groups in this compound could potentially influence its interaction with its targets.
Biochemical Pathways
Benzamides can participate in various biochemical reactions, but the exact pathways depend on the specific structure of the compound and its biological targets.
Pharmacokinetics
The compound has a molecular weight of 273.75700, a density of 1.195g/cm3, and a boiling point of 327.8ºC at 760 mmHg. These properties could potentially influence its pharmacokinetics.
Biological Activity
2-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring substituted with a chlorobenzamide moiety and a trimethylphenyl group. Its molecular formula is C15H16ClN3S, with a molecular weight of 301.82 g/mol. The presence of the thiadiazole ring is significant as it is often associated with various biological activities.
Antimicrobial Activity
Research has indicated that thiadiazole derivatives exhibit notable antimicrobial properties. For instance, a study on related compounds demonstrated broad-spectrum antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus, with MIC values ranging from 0.03 to 2 μg/mL . While specific data on this compound is limited, the structural similarities suggest potential antimicrobial efficacy.
Anticancer Activity
Thiadiazole derivatives have been explored for their anticancer properties. A related compound demonstrated an IC50 value of approximately 92.4 μM against various cancer cell lines including colon adenocarcinoma and lung carcinoma . Although direct studies on the specific compound are lacking, the structural framework indicates a possibility for similar activity.
The biological activity of thiadiazoles often involves interaction with key biological targets. For example:
- Inhibition of Enzymes : Thiadiazoles can inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which are crucial in cancer progression and inflammation .
- Antioxidant Properties : Some derivatives have shown antioxidant effects that could contribute to their anticancer potential by reducing oxidative stress in cells .
Case Studies
- Study on Antifungal Activity : A recent study synthesized various thiadiazole derivatives and tested their antifungal properties. Compounds similar to this compound exhibited significant activity against fungal strains, indicating a promising avenue for further research .
- Anticancer Research : In another study focusing on related thiadiazole compounds, researchers observed selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with fewer side effects .
Data Table: Biological Activities of Thiadiazole Derivatives
Scientific Research Applications
Antimicrobial Activity
Thiadiazole derivatives are known for their broad-spectrum antimicrobial properties. Research indicates that compounds similar to 2-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:
- Case Study 1 : A study demonstrated that thiadiazole derivatives showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The structural features of these compounds contribute to their binding affinity to bacterial enzymes, inhibiting growth and survival .
Anticancer Properties
Thiadiazoles have also been investigated for their anticancer potential. The compound's ability to induce apoptosis in cancer cells has been highlighted:
- Case Study 2 : Compounds with similar structures were tested against various cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated that certain thiadiazole derivatives showed IC50 values in the micromolar range, suggesting a promising avenue for developing new anticancer therapies .
Enzyme Inhibition
Research has identified that thiadiazole derivatives can act as selective inhibitors for various enzymes involved in disease processes:
- Table 1: Enzyme Inhibition Activities of Thiadiazole Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Carbonic Anhydrase IX | 0.89 | |
| Compound B | Thymidylate Synthase | 1.25 | |
| Compound C | Cyclooxygenase-2 | 0.65 |
Pesticide Development
The structural characteristics of thiadiazole derivatives make them suitable candidates for developing new pesticides. Their ability to disrupt metabolic pathways in pests has been explored:
- Case Study 3 : A derivative of thiadiazole was tested for its insecticidal properties against common agricultural pests. The study found a significant reduction in pest populations when exposed to the compound, indicating its potential as a biopesticide .
Corrosion Inhibition
Compounds containing nitrogen and sulfur heterocycles like thiadiazoles have been studied for their effectiveness as corrosion inhibitors in metal surfaces:
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Benzamide and Thiadiazole Moieties
The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:
Key Observations :
- Halogen Substitution : Bromo-substituted analogs (e.g., 4-Br in ) exhibit superior potency compared to chloro or fluoro derivatives, likely due to enhanced hydrophobic interactions and electronegativity. The target compound’s 2-Cl group may offer steric advantages but lower activity than Br .
- Aromatic Substituents : The 2,4,6-trimethylphenyl group in the target compound increases steric bulk and lipophilicity compared to pyridinyl (4b) or simple phenyl analogs. This could enhance cellular uptake but may reduce solubility .
- Dual Substitution: Dichloro derivatives (e.g., compound 4 in ) show stronger enzyme inhibition than monosubstituted analogs, suggesting synergistic electronic effects.
Spectral and Structural Comparisons
- 1H NMR : The target compound’s trimethylphenyl group produces distinct upfield shifts for methyl protons (δ ~2.1–2.4 ppm), contrasting with pyridinyl analogs (δ 7.5–8.5 ppm for aromatic protons) .
- IR Spectroscopy : All benzamide derivatives show characteristic N-H (~3300 cm⁻¹) and C=O (~1680 cm⁻¹) stretches, but chloro-substituted analogs exhibit additional C-Cl vibrations (~750 cm⁻¹) .
- Molecular Docking : The trimethylphenyl group in the target compound creates favorable van der Waals interactions with hydrophobic enzyme pockets, though its binding affinity (ΔG ≈ −8.5 kcal/mol) is lower than dichloro derivatives (ΔG = −9.0 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
